4-Methyl-5-oxo-4,5-dihydro-pyrazine-2-carboxylic acid methyl ester

Physicochemical profiling Oral bioavailability prediction Veber's rules

4-Methyl-5-oxo-4,5-dihydro-pyrazine-2-carboxylic acid methyl ester (CAS 1416447-68-1) is a heterocyclic pyrazinone derivative with molecular formula C₇H₈N₂O₃ and molecular weight 168.15 g·mol⁻¹. It bears a characteristic 4-methyl-5-oxo substitution on the pyrazine ring and a methyl ester at the 2-carboxylic acid position.

Molecular Formula C7H8N2O3
Molecular Weight 168.15 g/mol
CAS No. 1416447-68-1
Cat. No. B1404617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-5-oxo-4,5-dihydro-pyrazine-2-carboxylic acid methyl ester
CAS1416447-68-1
Molecular FormulaC7H8N2O3
Molecular Weight168.15 g/mol
Structural Identifiers
SMILESCN1C=C(N=CC1=O)C(=O)OC
InChIInChI=1S/C7H8N2O3/c1-9-4-5(7(11)12-2)8-3-6(9)10/h3-4H,1-2H3
InChIKeyLLSCXYAFPBDHMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-5-oxo-4,5-dihydro-pyrazine-2-carboxylic acid methyl ester (CAS 1416447-68-1): Pyrazinone Methyl Ester Procurement Baseline


4-Methyl-5-oxo-4,5-dihydro-pyrazine-2-carboxylic acid methyl ester (CAS 1416447-68-1) is a heterocyclic pyrazinone derivative with molecular formula C₇H₈N₂O₃ and molecular weight 168.15 g·mol⁻¹ [1]. It bears a characteristic 4-methyl-5-oxo substitution on the pyrazine ring and a methyl ester at the 2-carboxylic acid position. The compound is supplied commercially at 95–98% purity for use as a synthetic intermediate and for dipeptidyl peptidase-IV (DPP-IV) inhibitor research . Its computed physicochemical profile—XLogP −0.5, topological polar surface area (TPSA) 59 Ų, zero hydrogen bond donors—distinguishes it from the corresponding free carboxylic acid congener [1].

Why Generic Substitution of 4-Methyl-5-oxo-4,5-dihydro-pyrazine-2-carboxylic acid methyl ester Fails


The 4-methyl-5-oxo pyrazinone scaffold is not interchangeable with unsubstituted pyrazine carboxylates or even with the free acid form. The methyl ester derivative eliminates the hydrogen bond donor present on the carboxylic acid (HBD = 0 vs. 1), altering hydrogen-bonding capacity and passive membrane permeability [1]. Computed TPSA differs by 11 Ų between the ester and acid forms, a magnitude that influences oral absorption likelihood under Veber's rule framework [2][3]. Furthermore, the ester requires cold-chain storage (2–8 °C), while simpler pyrazine carboxylates such as methyl pyrazine-2-carboxylate are stable at ambient temperature [4], indicating formulation and handling requirements that generic substitution without verification cannot satisfy.

Quantitative Differentiation Evidence for 4-Methyl-5-oxo-4,5-dihydro-pyrazine-2-carboxylic acid methyl ester


Methyl Ester vs. Free Acid: Computed XLogP and TPSA Comparison for Permeability Estimation

The methyl ester exhibits a computed XLogP of −0.5 versus −0.8 for the free carboxylic acid, representing a 0.3 log unit increase in lipophilicity [1][2]. TPSA is reduced from 70 Ų (free acid) to 59 Ų (methyl ester), a decrease of 11 Ų (15.7%). The ester also eliminates the single hydrogen bond donor present on the acid (HBD = 0 vs. 1) [1][2]. Under Veber's criteria, a TPSA ≤ 140 Ų and reduced HBD count correlate with improved passive membrane permeability [3]. The combination of higher XLogP, lower TPSA, and zero HBD positions the methyl ester as the more permeation-favorable form for applications requiring intracellular target access [3].

Physicochemical profiling Oral bioavailability prediction Veber's rules

Methyl Ester vs. Free Acid: Rotatable Bond Count and Molecular Weight Comparison

The methyl ester possesses two rotatable bonds compared to one in the free acid, and a molecular weight of 168.15 g·mol⁻¹ versus 154.12 g·mol⁻¹ (ΔMW = +14.03 g·mol⁻¹, +9.1%) [1][2]. The additional rotatable bond corresponds to the ester methoxy group, contributing conformational flexibility that may influence target binding entropy [3]. Both compounds remain well within Veber's rule thresholds (RB ≤ 10, MW ≤ 500), indicating that the esterification yields a moderate, quantifiable shift in drug-likeness parameters without compromising predicted bioavailability [3].

Conformational flexibility ADME prediction Molecular weight

Vendor Purity and Grade Comparison: ChemShuttle 95% vs. Leyan/MolCore 98%

Commercially, the compound is available at two distinct purity grades: ChemShuttle supplies the compound at 95% purity with storage at 2–8 °C , while Leyan and MolCore offer 98% purity (NLT 98%) . The 3-percentage-point purity difference (95% vs. 98%) corresponds to a potential 3% higher impurity burden in the lower-grade material, which may be significant for applications requiring precise stoichiometric control (e.g., fragment-based screening, PROTAC synthesis, or crystallography).

Procurement quality Purity specification Vendor comparison

Storage Condition Requirement: Cold Chain (2–8 °C) vs. Ambient-Stable Pyrazine Carboxylate Analogs

ChemShuttle specifies storage at 2–8 °C for the methyl ester . In contrast, the structurally simpler analog methyl pyrazine-2-carboxylate (CAS 6164-79-0) is specified for storage in a cool, dry place below 25 °C without cold-chain requirement [1]. The 17–23 °C difference in recommended storage temperature indicates greater thermal lability for the 4-methyl-5-oxo derivative, likely attributable to the electron-withdrawing oxo group activating the ring toward hydrolytic degradation.

Storage stability Cold chain logistics Analog comparison

Optimal Application Scenarios for 4-Methyl-5-oxo-4,5-dihydro-pyrazine-2-carboxylic acid methyl ester Based on Verified Differentiation Evidence


DPP-IV Inhibitor Lead Optimization Requiring Improved Membrane Permeability

The methyl ester form is the appropriate choice over the free acid when the research objective is intracellular DPP-IV target engagement or oral bioavailability optimization. The computed TPSA reduction of 11 Ų (15.7%) and elimination of the sole hydrogen bond donor correlate with enhanced passive permeability under Veber's rules [1][2]. Researchers should select the ester when permeability is a rate-limiting parameter in their SAR exploration, acknowledging that the compound may undergo in vivo esterase-mediated hydrolysis to the active acid form .

High-Precision Crystallography or Biophysical Assays Requiring ≥ 98% Purity

For co-crystallization studies, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) where impurity interference can compromise data quality, the 98% purity grade from Leyan or MolCore is indicated . The 3-percentage-point purity advantage over the 95% ChemShuttle grade translates to lower baseline noise in biophysical assays and fewer spurious electron density features in crystallographic maps .

Prodrug Strategy Design Leveraging the Methyl Ester Moiety

The methyl ester functionality provides a latent carboxylic acid that can be unmasked by endogenous esterases, a well-precedented prodrug strategy . This compound is suitable for medicinal chemistry programs exploring pyrazinone-based DPP-IV inhibitor prodrugs where the free acid (CAS 1660118-47-7) shows poor permeability or excessive plasma protein binding. The quantitative TPSA and XLogP shifts documented in Section 3 provide a computational rationale for the esterase-labile ester selection [1][2].

Cold-Chain-Compliant Medicinal Chemistry Laboratories

Laboratories equipped with validated 2–8 °C storage and cold-chain receiving capabilities should procure this compound, as the thermal lability inferred from the storage specification may lead to degradation if stored at ambient temperature . This scenario is particularly relevant for CROs and pharma discovery sites with established cold-sample handling infrastructure, where the compound's DPP-IV activity potential justifies the incremental logistics cost .

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